N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since undergone numerous studies to determine its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their antimalarial activities. A study by Fahim and Ismael (2021) highlighted the synthesis of sulfonamide derivatives showing significant in vitro antimalarial activity. The study also explored their potential against COVID-19 through computational calculations and molecular docking, indicating these compounds' versatility in addressing different viral and parasitic infections (Fahim & Ismael, 2021).
Anticancer Activity
Another area of research has focused on the anticancer potential of sulfonamide derivatives. For instance, a study conducted by Ellingboe et al. (1992) described the synthesis and class III antiarrhythmic activity of a series of sulfonamides, indicating the potential of these compounds in cancer treatment due to their ability to modulate electrical activity in the heart (Ellingboe et al., 1992).
Antibacterial and Antioxidant Activities
Yakan et al. (2020) synthesized novel benzamide compounds, including derivatives of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and evaluated their antibacterial and antioxidant activities. These compounds showed promising antibacterial activity against various gram-positive and gram-negative bacteria and exhibited significant antioxidant properties, highlighting their therapeutic potential in treating infections and oxidative stress-related conditions (Yakan et al., 2020).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide as a precursor. For example, Darweesh et al. (2016) reported the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, demonstrating the compound's utility in developing new chemical entities with potential biological activities (Darweesh et al., 2016).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-12-7-8-13(24-2)15-14(12)18-17(25-15)19-16(20)10-5-4-6-11(9-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXICOSTAGQDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.